(E)-N-([2,2'-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide
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Overview
Description
(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is an organic compound that features a bifuran moiety linked to a phenylethenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the bifuran moiety: This can be achieved through a palladium-catalyzed coupling reaction between a furan derivative and a suitable halide.
Introduction of the sulfonamide group: This step involves the reaction of the bifuran intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the phenylethenesulfonamide: The final step involves the condensation of the bifuran-sulfonamide intermediate with a phenylacetylene derivative under basic conditions to form the desired (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The sulfonamide group can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylethenesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The bifuran moiety can interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide: Lacks the double bond in the phenylethenesulfonamide group.
(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethanesulfonamide: Similar structure but with different substituents on the phenyl ring.
Uniqueness
(E)-N-([2,2’-bifuran]-5-ylmethyl)-2-phenylethenesulfonamide is unique due to its combination of a bifuran moiety and a phenylethenesulfonamide group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-23(20,12-10-14-5-2-1-3-6-14)18-13-15-8-9-17(22-15)16-7-4-11-21-16/h1-12,18H,13H2/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVKYHQAQBWLT-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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